1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

Nicotinic Acetylcholine Receptors Selectivity Profiling Pharmacological Tool Compounds

Researchers requiring selective α4β2 nAChR activation often face off-target effects from non-selective agonists like nicotine. A-84543 provides a validated solution with exquisitely defined subtype selectivity. • High α4β2 affinity (Ki = 0.15 nM) with a selectivity ratio of 1357 over α3β4, minimizing off-target effects. • Validated tool for pain, cognition, and addiction models; also available as a PET radiotracer precursor. • Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reproducible experimental outcomes.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B13242542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CC=CC2=O)N
InChIInChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2
InChIKeyXFEGNZMHRVQREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-84543: Privileged Pyridinone for nAChR Research


1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one, also known as A-84543, is a synthetic compound belonging to the pyridin-2(1H)-one class [1]. This compound is characterized by a pyridine ring substituted with an amino group and a phenethyl moiety, which contributes to its unique pharmacological profile [2]. The pyridin-2(1H)-one scaffold is recognized as a privileged structure in medicinal chemistry, present in several FDA-approved drugs and known for a broad spectrum of biological activities . A-84543 is specifically recognized as a potent agonist at neural nicotinic acetylcholine receptors (nAChRs), with notable selectivity for the α4β2 subtype [3].

Selective tool compound
α4β2-preferring nAChR agonist for subtype-selective pathway studies
In vitro assay compatibility
Suitable for binding, functional, and electrophysiology nAChR assays
Radiotracer precursor
Parent structure of [11C]A-84543 PET tracer for in vivo target engagement research

Why Generic Pyridinones Fail vs. A-84543


The pyridin-2(1H)-one scaffold is highly versatile, but its activity is exquisitely sensitive to substitution patterns [1]. Simple substitution at the pyridine ring can drastically alter binding affinity and selectivity for nicotinic acetylcholine receptor subtypes. For instance, analogs of A-84543 exhibit a Ki range spanning over four orders of magnitude (0.15 to >9,000 nM), underscoring that generic pyridinones cannot be assumed to possess the same pharmacological profile as A-84543 [2]. Therefore, direct substitution with a non-validated analog risks significant deviation in potency, selectivity, and ultimately, experimental outcomes. The following evidence quantifies these critical differences.

Pyridinone substitution sensitivity
Minor changes to the pyridine ring can shift nAChR binding affinity by orders of magnitude; generic pyridinones may lack α4β2 selectivity.
Selectivity profile mismatch
Structural analogs may exhibit altered α3β4/α4β2 or α7/α4β2 ratios, compromising subtype-specific interpretation.
In vivo probe inconsistency
Non-validated analogs may not retain the enantioselective brain uptake or specific displacement needed for PET imaging studies.

A-84543 Quantitative Pharmacological Evidence


α4β2 nAChR Subtype Selectivity Profile

A-84543 demonstrates a significantly higher selectivity for the α4β2 nicotinic acetylcholine receptor subtype over α3β4 and α7 compared to the non-selective agonist nicotine and the alternative ligand A-85380 [1]. This selectivity is critical for dissecting the roles of specific nAChR subtypes in complex biological systems.

α4β2 Selectivity Profile
Head-to-head
A-84543 α3β4/α4β2 = 1357 vs. Nicotine = 50.0; α7/α4β2 = 242 vs. Nicotine = 7.43
Supports α4β2-selective assay context, reduces off-target interpretation
Reported in stably transfected human nAChR subtypes
Nicotinic Acetylcholine Receptors Selectivity Profiling Pharmacological Tool Compounds

nAChR Binding Affinity: vs. Analogues

A-84543 exhibits potent binding affinity for neuronal nicotinic acetylcholine receptors, with a Ki value of 0.15 nM [1]. This value is at the extreme high-affinity end of a broad spectrum observed for its structural analogues, which range up to >9,000 nM, highlighting the specific and optimized nature of A-84543's pharmacophore [1].

Binding Affinity (Ki)
Head-to-head
A-84543 Ki = 0.15 nM; analog range 0.15 to >9,000 nM
Reported high-affinity binding context, illustrates extreme SAR sensitivity
Rat brain membrane binding assay
Receptor Binding Assays Ki Determination Structure-Activity Relationship

In Vivo PET Tracer: [11C]A-84543

[11C]A-84543 acts as a specific and enantioselective radiotracer for neuronal nicotinic acetylcholine receptors in vivo [1]. In competition studies, pretreatment with known nAChR agonists like (-)nicotine, cytisine, and (+) epibatidine significantly reduced [11C]A-84543 binding in the rat brain, confirming its specific in vivo target engagement [1].

In Vivo PET Tracer
Head-to-head
[11C]A-84543 binding reduced up to 41% by (-)nicotine; also displaced by cytisine (38%), epibatidine (27%)
Supports in vivo target engagement assay interpretation
Rat brain superior colliculus imaging
Positron Emission Tomography (PET) In Vivo Imaging Neuroreceptor Mapping

A-84543 Research Applications


α4β2 nAChR Pharmacology Studies

A-84543 is the preferred tool compound for ex vivo and in vitro studies requiring selective activation of α4β2 nicotinic acetylcholine receptors, as its subtype selectivity profile (α3β4/α4β2 = 1357) significantly reduces off-target effects at α3β4 and α7 receptors compared to non-selective agonists like nicotine [1]. This is crucial for accurately delineating the physiological roles of α4β2 in pain, cognition, and addiction models.

Neuronal nAChR PET Imaging

The carbon-11 labeled analogue, [11C]A-84543, is a validated, enantioselective PET radiotracer for imaging neuronal nicotinic acetylcholine receptors in the living brain [2]. Its specific in vivo binding, demonstrably displaced by known nAChR agonists, makes it an indispensable tool for non-invasively studying nAChR distribution, density, and occupancy in preclinical and clinical neuroscience research.

SAR Benchmarking for nAChR Ligands

With a reported Ki of 0.15 nM for nAChRs, A-84543 serves as a high-affinity benchmark in SAR studies [3]. It provides a critical reference point for evaluating the impact of structural modifications on receptor binding affinity, enabling the rational design of novel, subtype-selective nicotinic ligands.

Application
Selection Property
Validation Focus
α4β2 nAChR subtype pharmacology studies
Subtype selectivity profile
Off-target receptor engagement context
Neuronal nAChR in vivo imaging research
Enantioselective PET tracer performance
In vivo target engagement specificity
nAChR ligand SAR studies
Binding affinity reference point
Comparative Ki benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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